Cas no 94201-08-8 (2(3H)-Furanone,dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-)

2(3H)-Furanone,dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- structure
94201-08-8 structure
Product name:2(3H)-Furanone,dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-
CAS No:94201-08-8
MF:C14H22O2
MW:222.32328
CID:811075
PubChem ID:3023978

2(3H)-Furanone,dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Furanone,dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-
    • 5-[(4-propan-2-ylcyclohexen-1-yl)methyl]oxolan-2-one
    • dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one
    • Dihydro-5-((4-(1-methylethyl)-1-cyclohexen-1-yl)methyl)furan-2(3H)-one
    • EINECS 303-590-0
    • 5-{[4-(Propan-2-yl)cyclohex-1-en-1-yl]methyl}oxolan-2-one
    • 5-((4-Isopropylcyclohex-1-en-1-yl)methyl)dihydrofuran-2(3H)-one
    • 94201-08-8
    • DTXSID10916148
    • NS00066207
    • Inchi: InChI=1S/C14H22O2/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-14(15)16-13/h3,10,12-13H,4-9H2,1-2H3
    • InChI Key: WBQWMDBLUQLXSV-UHFFFAOYSA-N
    • SMILES: CC(C)C1CCC(=CC1)CC2CCC(=O)O2

Computed Properties

  • Exact Mass: 222.16198
  • Monoisotopic Mass: 222.16198
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.011
  • Boiling Point: 348.4°Cat760mmHg
  • Flash Point: 145°C
  • Refractive Index: 1.494

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